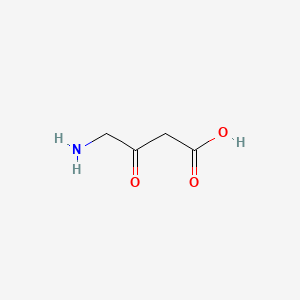

4-Amino-3-oxobutanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

33884-84-3 |

|---|---|

Molecular Formula |

C4H7NO3 |

Molecular Weight |

117.1 g/mol |

IUPAC Name |

4-amino-3-oxobutanoic acid |

InChI |

InChI=1S/C4H7NO3/c5-2-3(6)1-4(7)8/h1-2,5H2,(H,7,8) |

InChI Key |

YCSUSNVQZDYEKF-UHFFFAOYSA-N |

SMILES |

C(C(=O)CN)C(=O)O |

Canonical SMILES |

C(C(=O)CN)C(=O)O |

Other CAS No. |

33884-84-3 |

sequence |

G |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-amino-3-oxobutanoic acid, a valuable building block in medicinal chemistry and drug development. This document details the core chemical synthesis route from protected α-amino acids, outlines experimental protocols, and presents quantitative data to facilitate laboratory application.

Core Synthesis Pathway: From N-Protected α-Amino Acids

The most prominently documented chemical synthesis of this compound and its esters proceeds through the acylation of an acetate (B1210297) enolate with an N-protected α-amino acid derivative. This method offers a versatile route, allowing for the use of various natural and unnatural amino acid precursors. The general scheme involves three key stages:

-

Preparation of an N-protected α-amino acid derivative: The starting α-amino acid is first protected at the amino group, typically with a benzyloxycarbonyl (Cbz) or other suitable protecting group. The carboxylic acid moiety is then activated, for example, as an acid chloride or ester, to facilitate the subsequent C-C bond formation.

-

Claisen-type condensation: The activated and protected amino acid is then reacted with an acetate enolate, generated in situ using a strong base like lithium diisopropylamide (LDA), to form the β-keto ester backbone.

-

Deprotection: Finally, the protecting groups on the amine and ester functionalities are removed to yield the target this compound.

Below is a detailed experimental protocol adapted from the procedures outlined in patent literature.

Experimental Protocol: Synthesis of Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate

This protocol details the synthesis of an ester of this compound, a key intermediate that can be subsequently deprotected to the final acid.

Step 1: Preparation of N,N-Dibenzyl-L-phenylalanine

-

Dissolve 25 g (151.3 mmol) of L-phenylalanine and 66.67 g (482.4 mmol) of potassium carbonate in 100 ml of water.

-

To this solution, add 57.51 g (454.3 mmol) of benzyl (B1604629) chloride.

-

Heat the mixture to 95°C and stir for 19 hours.

-

After cooling to room temperature, add 67 ml of n-heptane and 50 ml of water.

-

Separate the organic layer and wash it twice with 50 ml of a 1:2 methanol/water mixture.

-

Dry the organic layer over anhydrous sodium sulfate.

Step 2: Formation of the Acid Chloride

The N,N-dibenzyl-L-phenylalanine is then converted to its corresponding acid chloride. A standard method involves reacting the dried product from Step 1 with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.

Step 3: Claisen-type Condensation to Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate

-

In an argon atmosphere, dissolve a 2.0 M solution of LDA in heptane/THF/ethylbenzene (4 ml, 8 mmol) in 8 ml of anhydrous THF and cool the solution to -50°C.

-

Slowly add a solution of 740 mg (8 mmol) of ethyl acetate in 2 ml of THF over approximately 5 minutes, maintaining the temperature between -50°C and -45°C.

-

To this enolate solution, add the N,N-dibenzyl-L-phenylalanine acid chloride (from Step 2) dissolved in anhydrous THF.

-

Allow the reaction to proceed at this temperature for a specified time, monitoring by TLC.

-

Quench the reaction by adding 40 ml of a 20% aqueous citric acid solution.

-

Extract the mixture twice with 50 ml of ethyl acetate.

-

Wash the combined organic layers sequentially with 5 ml of water, 20 ml of a 5% aqueous sodium bicarbonate solution, and 10 ml of water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography (eluent: 4:1 n-hexane/ethyl acetate) to yield the desired ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate.

Step 4: Deprotection to this compound

The final deprotection of both the N-dibenzyl and the ethyl ester groups can be achieved through methods such as catalytic hydrogenation to remove the benzyl groups, followed by hydrolysis of the ester.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of the intermediate, ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate, as described in the patent literature. The overall yield for the final deprotected acid is not explicitly provided.

| Step | Product | Starting Materials | Yield |

| 1-3 | Ethyl 4-(N,N-dibenzylamino)-3-oxobutanoate | L-phenylalanine, Benzyl chloride, Ethyl acetate | Not explicitly stated, but a specific experiment yielded 3.08 g (7.77 mmol) from the acid chloride of N,N-dibenzyl-L-phenylalanine. |

Synthesis Pathway Diagram

The following diagram illustrates the chemical synthesis pathway from a protected α-amino acid to the this compound ester.

Caption: Chemical synthesis of this compound.

Alternative Synthesis Pathways

While the route from protected amino acids is well-documented in patent literature, other potential synthetic strategies can be envisaged, drawing from established organic chemistry reactions.

Claisen Condensation of N-Protected Glycine (B1666218) Esters

A variation of the primary pathway involves the Claisen condensation of an N-protected glycine ester with itself or with another suitable ester. The mechanism of a Claisen condensation involves the formation of an enolate from one ester molecule, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule[1][2][3][4][5]. The reaction is typically driven to completion by the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester[3][5]. A final acidic workup is required to protonate the enolate and isolate the neutral product[2].

The general workflow for this approach would be:

-

Enolate Formation: An N-protected glycine ester is treated with a strong, non-nucleophilic base (to avoid side reactions like saponification) to form the corresponding enolate.

-

Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of another molecule of the N-protected glycine ester.

-

Elimination: The tetrahedral intermediate collapses, eliminating an alkoxide leaving group to form the β-keto ester.

-

Deprotection: The protecting group on the nitrogen is removed to yield the final product.

Caption: Claisen condensation route to this compound.

Enzymatic Synthesis Approaches

The development of enzymatic routes for the synthesis of complex molecules is a rapidly growing field. While a specific, high-yield enzymatic synthesis for this compound is not yet well-established in the literature, a plausible biocatalytic approach could involve the transamination of a suitable β-keto acid precursor.

For instance, the transamination of oxaloacetate, a metabolic precursor to aspartate, using a transaminase enzyme and an amino donor like pyridoxamine (B1203002) has been demonstrated to yield aspartate[6]. A similar strategy could theoretically be applied to a precursor of this compound. The workflow for such a hypothetical enzymatic synthesis is presented below.

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-oxobutanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-oxobutanoic acid is a bifunctional molecule of interest in organic synthesis and potential biological systems. This technical guide provides a comprehensive overview of its chemical properties, structural features, and plausible synthetic approaches. Due to the limited availability of experimental data in peer-reviewed literature, this guide combines reported data with computed properties to offer a thorough profile of the compound. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties and Structure

This compound, with the CAS number 33884-84-3, is a gamma-amino acid derivative containing a ketone functional group at the beta-position relative to the carboxylic acid. Its structure incorporates both a primary amine and a carboxylic acid, rendering it amphoteric, as well as a reactive keto group.

Tabulated Chemical and Physical Properties

The following table summarizes the known and computed physicochemical properties of this compound. It is important to note that some physical properties, such as the boiling and flash points, are sourced from chemical supplier data and may not have been independently verified in peer-reviewed literature. Experimental data for properties like melting point and aqueous solubility were not available in the public domain at the time of this writing.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 33884-84-3 | PubChem[1] |

| Chemical Formula | C₄H₇NO₃ | PubChem[1] |

| Molecular Weight | 117.10 g/mol | PubChem[1] |

| Boiling Point | 302.7 °C at 760 mmHg | Chemical Supplier Data |

| Flash Point | 136.9 °C | Chemical Supplier Data |

| pKa (acidic) | 1.50 ± 0.32 (Predicted) | Guidechem |

| pKa (basic) | Not available | |

| logP | -3.5 (Computed) | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 80.4 Ų | PubChem[1] |

Structural Representation

The chemical structure of this compound is characterized by a four-carbon chain. Key functional groups include a carboxylic acid at C1, a ketone at C3, and a primary amine at C4.

Experimental Protocols and Synthesis

Plausible Synthetic Workflow

A potential synthetic strategy could involve the acetoacetic ester synthesis, followed by amination. The following workflow illustrates a generalized approach.

Methodology Discussion:

This proposed synthesis begins with the alkylation of ethyl acetoacetate. The α-proton of ethyl acetoacetate is acidic and can be removed by a suitable base like sodium ethoxide to form a nucleophilic enolate. This enolate can then react with an electrophile such as an N-protected 2-haloacetamide (e.g., N-Cbz-2-bromoacetamide) in an SN2 reaction. The resulting product would be an N-protected ethyl ester of this compound.

Subsequent hydrolysis of the ester group, typically under acidic or basic conditions, would yield the corresponding carboxylic acid. Care must be taken during this step to control the conditions to avoid premature decarboxylation, a common side reaction for β-keto acids.

Finally, the removal of the nitrogen protecting group (e.g., hydrogenolysis for a carbobenzyloxy group or acidic treatment for a Boc group) would yield the target molecule, this compound. Purification would likely be achieved through crystallization or column chromatography.

Biological Context and Potential Signaling Pathways

Direct involvement of this compound in biological signaling pathways has not been documented in the available literature. However, the metabolic roles of structurally similar molecules can provide an inferred biological context.

Inferred Biological Relevance from Related Compounds

Two closely related molecules are of significance in metabolic pathways:

-

2-Amino-3-oxobutanoic acid: This isomer is an intermediate in the metabolism of the amino acids glycine, serine, and threonine.

-

4-Oxobutanoic acid (Succinic semialdehyde): This compound is a key intermediate in the catabolism of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), via the GABA shunt, which is a bypass of the Krebs cycle.

The structural similarity of this compound to these biologically important molecules suggests a potential for interaction with enzymes involved in amino acid or neurotransmitter metabolism. However, any such role is purely speculative at this time and requires experimental validation.

Conclusion

This compound is a molecule with a rich chemical functionality that suggests its potential as a versatile building block in organic synthesis. While a comprehensive set of experimentally determined physicochemical properties is not yet available, computational data provides a solid foundation for its further investigation. The absence of detailed synthetic protocols and documented biological roles highlights significant opportunities for future research. The plausible synthetic workflows and inferred biological context presented in this guide are intended to stimulate and inform such future studies. Researchers and drug development professionals are encouraged to pursue the experimental validation of the properties and potential applications of this intriguing compound.

References

An In-depth Technical Guide on the Spectroscopic Data for 4-Amino-3-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-oxobutanoic acid, also known as γ-aminoacetoacetic acid, is a fascinating molecule due to its combination of three key functional groups: a primary amine, a ketone, and a carboxylic acid. This unique structure suggests potential biological activity and makes its characterization a crucial step in any research endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure and purity of such compounds. This guide presents the expected spectroscopic data for this compound and provides detailed experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are based on the analysis of its functional groups and established principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 4.0 | Singlet | 2H | -CH₂- (adjacent to ketone and amino group) |

| ~2.5 - 3.0 | Singlet | 2H | -CH₂- (adjacent to ketone and carboxylic acid) |

| Variable | Broad Singlet | 2H | -NH₂ (amino group) |

| Variable | Broad Singlet | 1H | -COOH (carboxylic acid) |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary depending on the solvent used. Protons on heteroatoms (-NH₂ and -COOH) are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~200 - 210 | C=O (ketone) |

| ~170 - 180 | C=O (carboxylic acid) |

| ~45 - 55 | -CH₂- (adjacent to ketone and amino group) |

| ~35 - 45 | -CH₂- (adjacent to ketone and carboxylic acid) |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3400 - 3200 | Medium, Broad | N-H stretch (primary amine) |

| 3300 - 2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1640 | Medium | N-H bend (primary amine) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1200 | Medium | C-N stretch (amine) |

Note: The two C=O stretching frequencies may overlap, resulting in a single broad, strong absorption band.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 117 | [M]⁺, Molecular ion |

| 100 | [M - NH₃]⁺ |

| 72 | [M - COOH]⁺ |

| 57 | [CH₂=C(OH)CH₂NH₂]⁺ or fragments from cleavage |

| 44 | [CH₂=NH₂]⁺ |

Note: The fragmentation pattern is a prediction and can be influenced by the ionization method used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). The choice of solvent is critical due to the presence of exchangeable protons. D₂O is a good choice for observing the carbon backbone as it will exchange with the -NH₂ and -COOH protons, causing their signals to disappear.

-

Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (B1202638) (TMS) for organic solvents, for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

¹H NMR:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

¹³C NMR:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program like zgpg30.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

3.2. Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State (KBr Pellet):

-

Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Attenuated Total Reflectance (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and correlate them with the functional groups present in this compound.

-

3.3. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a separation technique like liquid chromatography (LC-MS). Electrospray ionization (ESI) is a suitable technique for this polar and potentially fragile molecule.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) hydroxide (B78521) to promote ionization.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes to determine which provides better sensitivity for the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Typical ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) should be optimized for the compound.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Processing:

-

Analyze the full scan mass spectrum to identify the molecular ion peak and confirm the molecular weight.

-

Analyze the MS/MS spectrum to identify the fragment ions.

-

Propose fragmentation pathways that are consistent with the observed fragment ions and the structure of this compound.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate relevant workflows and a related metabolic pathway.

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

While no specific signaling pathways involving this compound are well-documented, its structure is similar to that of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The catabolism of GABA occurs via the "GABA shunt," a metabolic pathway that bypasses two steps of the Krebs cycle. The following diagram illustrates this pathway.

Caption: The GABA shunt metabolic pathway, showing a hypothetical structural relationship to this compound.

Conclusion

While experimental spectroscopic data for this compound is not currently widespread, this guide provides a solid foundation for researchers working with this compound. The predicted data serves as a benchmark for comparison against experimentally obtained spectra. The detailed protocols offer a standardized approach to data acquisition, ensuring consistency and reliability. The workflow and pathway diagrams provide a broader context for the synthesis, analysis, and potential biological relevance of this and related molecules. As research into novel amino acids and their derivatives continues, a thorough understanding and application of these spectroscopic techniques will remain paramount for advancing the fields of chemistry and drug discovery.

An In-depth Technical Guide on the Discovery and History of 4-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-oxobutanoic acid, more systematically known as 2-amino-3-oxobutanoic acid or α-amino-β-ketobutyric acid, is a pivotal, albeit transient, intermediate in the metabolic degradation of the essential amino acid L-threonine. Its discovery and characterization are intrinsically linked to the broader scientific endeavor to unravel the complex pathways of amino acid catabolism. This technical guide provides a comprehensive overview of the historical context, key discoveries, and experimental methodologies that led to our current understanding of this reactive α-amino acid.

Historical Context: The Dawn of Amino Acid Metabolism Research

The mid-20th century marked a period of intense investigation into the metabolic fates of amino acids. Following the discovery of threonine in 1935 by William Cumming Rose, the scientific community embarked on a journey to understand how this essential amino acid is broken down and utilized by living organisms.[1] Early research focused on identifying the key enzymes and intermediates involved in these catabolic pathways.

The Emergence of a New Pathway and a Transient Intermediate

In 1978, a pivotal study by R.A. Dale proposed a new pathway for threonine catabolism in mammals.[2] This pathway involved the coupling of two key enzymes: L-threonine 3-dehydrogenase (TDH) and 2-amino-3-oxobutyrate-CoA ligase (also known as glycine (B1666218) C-acetyltransferase).[2] The action of L-threonine 3-dehydrogenase on L-threonine was shown to produce a previously uncharacterized intermediate, which was identified as 2-amino-3-oxobutanoic acid.[2] This intermediate was found to be highly unstable and readily underwent either enzymatic conversion or spontaneous decarboxylation.

Subsequent research in various organisms, including Escherichia coli, further solidified the role of 2-amino-3-oxobutanoic acid as a central intermediate in this major threonine degradation pathway.[3][4]

Physicochemical Properties

Due to its inherent instability, the isolation and extensive characterization of pure this compound have been challenging. However, its fundamental properties have been determined through various analytical techniques and are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2-Amino-3-oxobutanoic acid | PubChem[5] |

| Other Names | This compound, α-amino-β-ketobutyric acid, 2-amino-3-ketobutyrate | PubChem[5] |

| CAS Number | Not Available | PubChem[6] |

| Molecular Formula | C₄H₇NO₃ | PubChem[5] |

| Molecular Weight | 117.10 g/mol | PubChem[5] |

| Appearance | Solid (predicted) | PubChem[5] |

| Solubility | Water-soluble (predicted) | |

| Stability | Unstable, spontaneously decarboxylates to aminoacetone.[7] |

Key Enzymes in the Discovery and Metabolism

The discovery and understanding of this compound are inseparable from the enzymes that produce and consume it.

| Enzyme | EC Number | Function |

| L-Threonine 3-dehydrogenase (TDH) | 1.1.1.103 | Catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutanoic acid.[8] |

| 2-Amino-3-ketobutyrate CoA ligase (KBL) | 2.3.1.29 | Catalyzes the cleavage of 2-amino-3-oxobutanoic acid into glycine and acetyl-CoA.[9][10] |

Signaling and Metabolic Pathways

This compound is a key intermediate in the L-threonine degradation pathway. The following diagram illustrates its central role.

Experimental Protocols

The identification of this compound as an intermediate was reliant on carefully designed enzymatic assays and analytical techniques. Below are detailed methodologies representative of the key experiments.

Protocol 1: Enzymatic Synthesis and Detection of 2-Amino-3-oxobutanoic Acid

This protocol is based on the principles described in the early studies of threonine dehydrogenase.

Objective: To demonstrate the formation of 2-amino-3-oxobutanoic acid from L-threonine catalyzed by L-threonine 3-dehydrogenase.

Materials:

-

Purified L-threonine 3-dehydrogenase (TDH)

-

L-Threonine solution (e.g., 100 mM)

-

NAD⁺ solution (e.g., 10 mM)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)

-

Quenching solution (e.g., 1 M HCl)

-

Spectrophotometer

-

System for product analysis (e.g., paper chromatography with a suitable solvent system and ninhydrin (B49086) staining, or early HPLC systems)

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, L-threonine, and NAD⁺ in a microcentrifuge tube or a cuvette.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding a known amount of purified L-threonine 3-dehydrogenase.

-

Monitor the reaction progress by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

-

Analyze the quenched samples for the presence of the product. Due to the instability of 2-amino-3-oxobutanoic acid, early studies often relied on derivatization or trapping methods, or the detection of its spontaneous breakdown product, aminoacetone.

-

For qualitative analysis, spot the quenched reaction mixture on chromatography paper and develop the chromatogram. After drying, spray with ninhydrin reagent and heat to visualize the amino acid spots. A new spot corresponding to the product should be observed.

Protocol 2: Coupled Enzyme Assay for Threonine Degradation

This protocol, inspired by the work of Dale (1978), demonstrates the complete pathway from threonine to glycine and acetyl-CoA.[2]

Objective: To show the conversion of L-threonine to glycine and acetyl-CoA through the coupled action of L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

Materials:

-

Purified L-threonine 3-dehydrogenase (TDH)

-

Purified 2-amino-3-ketobutyrate CoA ligase (KBL)

-

L-Threonine solution

-

NAD⁺ solution

-

Coenzyme A (CoA) solution

-

Reaction buffer

-

Method for detecting glycine and acetyl-CoA (e.g., amino acid analyzer for glycine, and a specific enzymatic assay for acetyl-CoA)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, L-threonine, NAD⁺, and CoA.

-

Add both purified TDH and KBL to the reaction mixture.

-

Incubate the reaction at an optimal temperature (e.g., 37°C).

-

Take samples at different time intervals and stop the reaction (e.g., by heat inactivation or addition of a quenching agent).

-

Analyze the samples for the consumption of L-threonine and the formation of glycine and acetyl-CoA using appropriate analytical methods.

-

A time-dependent increase in glycine and acetyl-CoA concentration confirms the coupled enzymatic activity and the role of 2-amino-3-oxobutanoic acid as an intermediate.

Experimental Workflow Visualization

The logical flow of experiments to elucidate the threonine degradation pathway is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Catabolism of threonine in mammals by coupling of L-threonine 3-dehydrogenase with 2-amino-3-oxobutyrate-CoA ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Threonine formation via the coupled activity of 2-amino-3-ketobutyrate coenzyme A lyase and threonine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of L-threonine dehydrogenase in the catabolism of threonine and synthesis of glycine by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-3-Ketobutyric Acid | C4H7NO3 | CID 440033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. P. aeruginosa Metabolome Database: L-2-Amino-3-oxobutanoic acid (PAMDB000671) [pseudomonas.umaryland.edu]

- 7. researchgate.net [researchgate.net]

- 8. Highly selective L-threonine 3-dehydrogenase from Cupriavidus necator and its use in determination of L-threonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Precursors and Starting Materials for 4-Amino-3-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials for the synthesis of 4-amino-3-oxobutanoic acid, a molecule of interest in medicinal chemistry and drug development. This document details various synthetic strategies, presents quantitative data in structured tables, provides detailed experimental protocols for key reactions, and visualizes synthetic and biological pathways.

Introduction

This compound and its derivatives are important synthetic intermediates. Their structural similarity to naturally occurring amino acids and neurotransmitters makes them valuable building blocks in the development of novel therapeutic agents. Understanding the diverse routes to this core structure is crucial for researchers in organic synthesis and medicinal chemistry. This guide will explore the primary precursors and starting materials, offering a detailed examination of the chemical pathways for its synthesis.

Synthetic Pathways and Precursors

The synthesis of this compound can be approached through several strategic disconnections, leading to a variety of precursors and starting materials. The most common strategies involve the use of protected α-amino acids, β-keto esters, and dicarboxylic acids.

From Protected α-Amino Acids

A prevalent and versatile method for synthesizing this compound esters, direct precursors to the target acid, involves the use of N-protected α-amino acids. This approach allows for the introduction of chirality from the starting material.

The general synthetic workflow is as follows:

An In-depth Technical Guide to 4-Amino-3-oxobutanoic Acid: A Core Beta-Keto Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-oxobutanoic acid, a quintessential beta-keto amino acid, represents a class of molecules with significant, yet underexplored, potential in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a versatile building block for novel therapeutics. Drawing parallels from closely related analogs and the broader class of beta-keto amino acids, this document outlines potential biological activities and applications, offering a roadmap for future research and development. Detailed experimental protocols for its synthesis and analysis are provided, alongside structured data for key molecular properties.

Introduction to this compound and Beta-Keto Amino Acids

This compound belongs to the beta-keto amino acid class, a group of compounds characterized by a ketone group at the beta-carbon relative to the carboxylic acid. This structural motif imparts unique chemical reactivity, making them valuable intermediates in organic synthesis. Beta-keto amino acids are integral components of various natural products and have been identified as key pharmacophores in several clinically approved drugs. Their ability to serve as precursors for beta-amino acids and other complex molecules underscores their importance in the synthesis of peptidomimetics and other bioactive compounds. The exploration of this compound and its derivatives is a promising avenue for the discovery of novel therapeutic agents.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key computed and experimental data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇NO₃ | PubChem |

| Molecular Weight | 117.10 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 33884-84-3 | PubChem |

| Canonical SMILES | C(C(=O)O)C(=O)CN | PubChem |

| InChI Key | YCSUSNVQZDYEKF-UHFFFAOYSA-N | PubChem |

Synthesis of this compound and its Esters

The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic routes. Below are detailed protocols for both a general chemical synthesis of its ester form and an enzymatic approach for the synthesis of beta-amino acids from beta-keto acids.

Chemical Synthesis of this compound Esters

A general method for the production of this compound esters involves the reaction of an N-protected amino acid with an alkali metal enolate of an acetate (B1210297). This process is detailed in patent EP1097919A2 and is outlined below.

Experimental Protocol:

-

Preparation of the Alkali Metal Enolate: A solution of a strong base, such as lithium diisopropylamide (LDA), is prepared in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (e.g., -78 °C).

-

Formation of the Acetate Enolate: An acetate ester (e.g., t-butyl acetate) is added dropwise to the LDA solution, maintaining the low temperature to form the corresponding lithium enolate.

-

Condensation Reaction: A solution of an N-protected alpha-amino acid ester (e.g., N-Cbz-glycine methyl ester) in THF is then added to the enolate solution. The reaction mixture is stirred at a low temperature for a specified period to allow for the condensation to occur, yielding the N-protected this compound ester.

-

Work-up and Purification: The reaction is quenched with a proton source, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.

-

Deprotection: The N-protecting group can be removed under appropriate conditions (e.g., hydrogenolysis for a Cbz group) to yield the final this compound ester.

Enzymatic Synthesis using Transaminases

Transaminases are powerful biocatalysts for the stereoselective synthesis of amino acids from their corresponding keto acids. This approach offers a green and efficient alternative to chemical methods.

Experimental Protocol:

-

Reaction Setup: A reaction mixture is prepared containing the beta-keto acid substrate (4-oxo-butanoic acid, which is the keto-analog of the target molecule), an amino donor (e.g., isopropylamine), and the transaminase enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5). Pyridoxal 5'-phosphate (PLP) is often included as a cofactor.

-

Incubation: The reaction is incubated at an optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) to measure the formation of the amino acid product and the consumption of the keto acid substrate.

-

Work-up and Product Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by precipitation or filtration). The product can then be isolated and purified from the reaction mixture using techniques like ion-exchange chromatography.

The Role of this compound as a Beta-Keto Amino Acid in Drug Development

Beta-keto amino acids, including this compound, are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the versatile reactivity of the ketone and carboxylic acid functionalities.

-

Precursors to Beta-Amino Acids: Reduction of the beta-keto group leads to the formation of beta-hydroxy amino acids, which can be further converted to beta-amino acids. Beta-amino acids are crucial components of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with enhanced stability against enzymatic degradation.

-

Building Blocks for Heterocycles: The reactive nature of the beta-keto acid moiety allows for its use in the synthesis of various heterocyclic ring systems, which are common scaffolds in many pharmaceutical agents.

-

Potential Pharmacological Activity: While the specific biological roles of this compound are not extensively documented, studies on closely related analogs suggest potential therapeutic applications. For instance, a derivative, 4-((benzyloxy)amino)-2-hydroxy-4-oxobutanoic acid, has demonstrated anti-diabetic properties in animal models by improving insulin (B600854) sensitivity and lipid profiles. This suggests that derivatives of this compound could be explored for their potential in metabolic disorders.

Analytical Methods for Characterization and Quantification

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound and its derivatives in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of amino acids and keto acids.

Protocol for HPLC Analysis:

-

Sample Preparation: Samples containing this compound may require derivatization to enhance detection, as the native molecule lacks a strong chromophore. Derivatizing agents such as o-phthalaldehyde (B127526) (OPA) for fluorescence detection or phenylisothiocyanate (PITC) for UV detection can be used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is typically used for the separation of derivatized amino acids.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

-

Detection: UV detection at an appropriate wavelength for the derivatizing agent (e.g., 254 nm for PITC derivatives) or fluorescence detection for OPA derivatives.

-

-

Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Visualizing Synthesis and Potential Applications

The following diagrams illustrate the synthetic pathway to this compound esters and a conceptual workflow for its potential application in drug discovery.

Caption: Chemical synthesis pathway for this compound esters.

Caption: Conceptual workflow for drug discovery using this compound.

Conclusion and Future Directions

This compound stands as a promising yet underutilized molecule in the landscape of drug discovery. Its role as a beta-keto amino acid provides a foundation for the synthesis of a diverse array of complex molecules with potential therapeutic applications. While direct biological data on the core molecule is limited, the demonstrated activity of its analogs encourages further investigation. Future research should focus on elucidating the specific biological targets and pathways modulated by this compound and its derivatives. The development of more efficient and scalable synthetic routes, particularly enantioselective enzymatic methods, will be crucial for advancing the exploration of this versatile chemical entity. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

The Enigmatic Presence of 4-Amino-3-oxobutanoic Acid: A Technical Guide to its Natural Occurrence and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 4-amino-3-oxobutanoic acid and its derivatives. While direct evidence of its widespread natural presence remains limited, this document explores its potential biosynthetic origins, details robust methodologies for its detection and quantification in biological matrices, and discusses the broader biological significance of β-amino acids. This guide serves as a foundational resource for researchers investigating novel metabolic pathways and developing new therapeutic agents.

Introduction: The Scarcity and Potential of this compound

This compound, a β-amino acid, represents a class of compounds with significant, yet underexplored, biological potential. Unlike their α-amino acid counterparts, β-amino acids are not proteinogenic but are found as components of various natural products with diverse biological activities, including antimicrobial and anticancer properties.[1] The specific natural occurrence of this compound is not well-documented in the scientific literature, with more attention given to its isomer, 2-amino-3-oxobutanoic acid, an intermediate in threonine metabolism.[2] However, the fundamental building blocks and enzymatic reactions for its synthesis exist in most organisms, suggesting the possibility of its presence as a transient metabolite or a specialized product under specific physiological conditions.

Putative Biosynthesis of this compound

While a dedicated biosynthetic pathway for this compound has not been elucidated, two primary routes are plausible based on established biochemical reactions for the formation of other β-amino acids.

2.1. Pathway 1: Decarboxylation of a Precursor Derived from the Aspartate Pathway

The biosynthesis of several essential amino acids, including lysine, threonine, and methionine, originates from aspartate.[3][4] A potential pathway to this compound could involve a Claisen-like condensation followed by decarboxylation.

2.2. Pathway 2: Transamination of a β-Keto Acid

Transamination is a common biochemical reaction that transfers an amino group from an amino acid to a keto acid.[5] 3-Oxo-adipic acid, a potential precursor, could undergo transamination to yield this compound.

Quantitative Analysis in Biological Matrices

The accurate quantification of this compound in complex biological samples such as plasma, urine, or tissue homogenates is crucial for investigating its natural occurrence and potential biological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers the necessary sensitivity and selectivity for this purpose.

3.1. Experimental Protocol: LC-MS/MS Quantification

This protocol is adapted from established methods for the analysis of underivatized amino acids and short-chain keto acids.[6][7]

3.1.1. Sample Preparation

-

Spiking with Internal Standard: To 100 µL of biological sample (e.g., plasma, urine), add a known concentration of a stable isotope-labeled internal standard (e.g., this compound-¹³C₄,¹⁵N).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

3.1.2. LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation (e.g., 0-5 min, 2% B; 5-10 min, 2-98% B; 10-12 min, 98% B; 12-15 min, 2% B) |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | To be determined by infusion of a standard solution of this compound. |

3.2. Data Presentation: Quantitative Summary

The following table provides a template for summarizing the quantitative data obtained from LC-MS/MS analysis.

| Parameter | Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | (To be determined) ng/mL |

| Limit of Quantification (LOQ) | (To be determined) ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Recovery (%) | 85-115% |

| Sample Concentrations | |

| Human Plasma (n=...) | (Mean ± SD) ng/mL |

| Rat Urine (n=...) | (Mean ± SD) ng/mL |

| Plant Extract (specify) | (Mean ± SD) ng/g |

Visualization of Experimental Workflow

Biological Significance and Future Directions

The biological roles of β-amino acids are diverse and significant. They are known to possess antimicrobial, antifungal, and hypoglycemic properties.[1] Furthermore, peptides containing β-amino acids often exhibit increased stability against enzymatic degradation, making them attractive candidates for drug development.[8]

The potential biological activities of this compound and its derivatives are largely unexplored. Its structural similarity to other bioactive molecules suggests it could play a role in cellular signaling or as a metabolic intermediate. Further research is warranted to:

-

Confirm its natural occurrence: Systematic screening of various organisms using the described analytical methods is necessary.

-

Elucidate its biosynthetic pathway: Genetic and biochemical studies are needed to identify the enzymes responsible for its synthesis.

-

Investigate its biological activities: In vitro and in vivo studies are required to determine its physiological and pharmacological effects.

-

Explore its potential as a biomarker: The presence and concentration of this compound could be indicative of certain physiological or pathological states.

Conclusion

This compound remains an enigmatic molecule with untapped potential. While direct evidence of its natural abundance is currently lacking, this technical guide provides a comprehensive framework for its investigation. The proposed biosynthetic pathways offer a starting point for its discovery in nature, and the detailed analytical protocol enables its accurate quantification. By stimulating further research into this and other rare β-amino acids, we can expand our understanding of metabolism and potentially uncover novel therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-3-oxobutanoic acid | C4H7NO3 | CID 219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aspartate-Derived Amino Acid Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transamination - Wikipedia [en.wikipedia.org]

- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Amino-3-oxobutanoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, applications, and biological evaluation of 4-amino-3-oxobutanoic acid derivatives. This class of compounds holds significant interest in medicinal chemistry, primarily due to their structural resemblance to the inhibitory neurotransmitter γ-aminobutyric acid (GABA), making them valuable scaffolds for the development of novel therapeutics targeting the central nervous system.

Introduction

This compound and its derivatives are key synthetic intermediates and pharmacophores. Their β-keto-γ-amino acid core structure is found in a variety of biologically active molecules. A primary application of these compounds is in the development of GABA analogues, which can modulate the activity of GABA receptors. The GABAergic system is the main inhibitory neurotransmitter system in the brain, and its dysregulation is implicated in numerous neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.

Synthetic Strategies

Several synthetic routes have been developed to access this compound derivatives. The choice of method often depends on the desired substitution pattern, stereochemistry, and scale of the synthesis. Key strategies include the Claisen condensation, aza-Michael addition, and the use of activated acylating agents like N-acylbenzotriazoles.

Table 1: Summary of Synthetic Methods for this compound Derivatives

| Synthetic Method | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |

| Claisen Condensation | N-protected α-amino acid esters, Acetate (B1210297) esters | Strong base (e.g., LDA, NaH) | 60-80% | Convergent, good for ester derivatives | Requires strictly anhydrous conditions, potential for side reactions |

| Aza-Michael Addition | α,β-Unsaturated ketones/esters, Amines | Various catalysts (e.g., Lewis acids, organocatalysts) or catalyst-free | 70-99% | High atom economy, mild reaction conditions | Substrate scope can be limited by the reactivity of the Michael acceptor |

| N-Acylbenzotriazole Chemistry | N-Acylbenzotriazoles, Malonic esters | Strong base (e.g., NaH) | 65-95% | High yielding, versatile acylating agents | Requires pre-synthesis of the N-acylbenzotriazole |

| Reduction of Nitro Precursors | 4-(4-Bromo-3-nitrophenyl)-4-oxobutanoic acid | Iron powder, HCl | Not specified | Utilizes readily available starting materials | Limited to specific substitution patterns |

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-(Boc-amino)-3-oxobutanoate via Claisen Condensation

This protocol describes the synthesis of a protected this compound ester using a Claisen-type condensation.

Materials:

-

N-Boc-glycine methyl ester

-

Ethyl acetate

-

Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add LDA solution to the THF.

-

In a separate flask, dissolve ethyl acetate in anhydrous THF.

-

Add the ethyl acetate solution dropwise to the LDA solution at -78 °C and stir for 30 minutes to form the lithium enolate.

-

Dissolve N-Boc-glycine methyl ester in anhydrous THF and add this solution dropwise to the reaction mixture at -78 °C.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-(Boc-amino)-3-oxobutanoate.

Protocol 2: Synthesis of a β-Amino Ketone via Aza-Michael Addition

This protocol outlines a general procedure for the conjugate addition of an amine to an α,β-unsaturated ketone.

Materials:

-

Substituted chalcone (B49325) (1,3-diphenyl-2-propen-1-one)

-

Potassium hydroxide (B78521) (KOH)

Procedure:

-

Dissolve the substituted chalcone and aniline in ethanol in a round-bottom flask.

-

Add a catalytic amount of KOH to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl).

-

Remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by recrystallization or silica gel column chromatography to yield the desired β-amino ketone.

Protocol 3: Synthesis of a γ-Amino-β-ketoester using N-Acylbenzotriazole

This protocol details the C-acylation of a malonic ester with an N-acylbenzotriazole.

Materials:

-

N-Acylbenzotriazole (e.g., N-(Boc-glycyl)benzotriazole)

-

Diethyl malonate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add diethyl malonate dropwise.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of the N-acylbenzotriazole in anhydrous THF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours.

-

Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired γ-amino-β-ketoester.

Applications in Drug Development

Derivatives of this compound are primarily explored for their potential to modulate the GABAergic system. As analogues of GABA, they can interact with GABA receptors (GABA-A, GABA-B) and GABA transporters (GATs).

GABAergic Signaling Pathway

The GABAergic synapse is the primary site of inhibitory neurotransmission in the central nervous system. The binding of GABA to its receptors leads to an influx of chloride ions (GABA-A) or modulation of second messenger systems (GABA-B), resulting in hyperpolarization of the postsynaptic neuron and a decrease in its excitability.[1][2] this compound derivatives can act as agonists, antagonists, or allosteric modulators at these receptors.

GABAergic Signaling Pathway and Potential Modulation

Table 2: Biological Activity of Selected GABA Analogues

| Compound | Target | Assay Type | Activity (IC₅₀/Kᵢ) | Reference |

| 3-Aminopropanesulfonic acid (APS) | GABA-A Receptor | Radioligand Binding ([³H]GABA displacement) | IC₅₀ = 0.04 µM | [3] |

| Imidazoleacetic acid (IMA) | GABA-A Receptor | Radioligand Binding ([³H]GABA displacement) | IC₅₀ = 0.4 µM | [3] |

| (R)-4-Amino-3-hydroxybutanoic acid (GABOB) | GABA-C Receptor (ρ1) | Electrophysiology | Full agonist | [4] |

| (S)-4-Amino-3-hydroxybutanoic acid (GABOB) | GABA-C Receptor (ρ1) | Electrophysiology | Full agonist | [4] |

| Compound 6 (a CGP7930 analogue) | GABA-B Receptor | IP3 Production Assay | IC₅₀ = 21.3 µM (as a NAM) | [5] |

| AA29504 | GABA-A Receptor (δ-subunit containing) | [³H]EBOB Displacement | Positive Allosteric Modulator | [6] |

Note: Data for specific this compound derivatives is limited in publicly available literature. The table presents data for structurally related GABA analogues to illustrate the range of activities observed.

Experimental Workflow for Compound Screening

The discovery of novel GABAergic modulators involves a systematic screening process to identify and characterize the biological activity of newly synthesized compounds.[7][8]

Experimental Workflow for Screening GABA Modulators

Protocol 4: GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABA-A receptor.[1][9]

Materials:

-

Rat brain tissue

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4

-

[³H]Muscimol (radioligand)

-

GABA (for non-specific binding determination)

-

Test compounds

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: a. Homogenize rat brains in ice-cold homogenization buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C. c. Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4 °C. d. Resuspend the pellet in deionized water and centrifuge again at 140,000 x g for 30 minutes. e. Wash the pellet twice with binding buffer by resuspension and centrifugation. f. Resuspend the final pellet in binding buffer and store at -70 °C.

-

Binding Assay: a. Thaw the prepared membranes and wash twice with binding buffer. b. Resuspend the membranes in binding buffer to a protein concentration of 0.1-0.2 mg/well. c. In a 96-well plate, set up the following in triplicate:

- Total Binding: 50 µL binding buffer, 50 µL [³H]muscimol (final concentration ~1-5 nM), and 100 µL membrane suspension.

- Non-specific Binding: 50 µL GABA (10 mM), 50 µL [³H]muscimol, and 100 µL membrane suspension.

- Competition: 50 µL of test compound (at various concentrations), 50 µL [³H]muscimol, and 100 µL membrane suspension. d. Incubate the plate at 4 °C for 45 minutes.

-

Filtration and Quantification: a. Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. b. Wash the filters three times with ice-cold wash buffer. c. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

The synthesis of this compound derivatives offers a versatile platform for the development of novel therapeutic agents, particularly those targeting the GABAergic system. The synthetic protocols provided herein, along with the methodologies for biological evaluation, serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further exploration of the structure-activity relationships of this compound class is warranted to unlock their full therapeutic potential.

References

- 1. PDSP - GABA [kidbdev.med.unc.edu]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with further in vitro validation. Case study using Enamine's stock chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Incorporation of 4-Amino-3-oxobutanoic Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for the development of novel therapeutics, research tools, and biomaterials. These modifications can enhance peptide stability, modulate biological activity, and introduce unique functionalities. 4-Amino-3-oxobutanoic acid, a unique γ-amino acid featuring a β-keto group, presents an intriguing building block for creating peptidomimetics with altered structural and electronic properties. The presence of the ketone functionality offers a site for further chemical modification or for influencing peptide conformation and binding interactions.

These application notes provide a comprehensive guide to the hypothetical incorporation of this compound into peptide chains using solid-phase peptide synthesis (SPPS) methodologies. While direct coupling of this amino acid via standard amide bond formation presents challenges due to the reactivity of the β-keto group, a reductive amination strategy on the solid support offers a viable alternative.

Potential Applications

Peptides containing this compound may exhibit a range of valuable properties for research and drug development:

-

Enzyme Inhibitors: The β-keto functionality can act as an electrophilic trap for active site nucleophiles in enzymes such as proteases and kinases.

-

Modified Peptide Scaffolds: The unique structure can induce specific secondary structures or serve as a scaffold for further chemical derivatization.

-

Bioactive Peptide Analogs: Incorporation into known bioactive peptide sequences may lead to analogs with enhanced potency, selectivity, or metabolic stability.[1]

-

Bioconjugation Handle: The ketone group provides a site for oxime or hydrazone ligation, enabling the attachment of labels, drugs, or other molecules.

Protecting Group Strategy

A successful synthesis requires a robust protecting group strategy to prevent unwanted side reactions. For the incorporation of this compound, the following orthogonal protection scheme is proposed:

-

Amino Group: The γ-amino group should be protected with a base-labile group, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is standard in modern SPPS.[2]

-

Carboxyl Group: The carboxylic acid can be protected as a methyl or ethyl ester during the synthesis of the building block and for initial purification.

-

Keto Group: The β-keto group may not require protection if the reductive amination conditions are sufficiently mild. However, if side reactions are a concern, it can be temporarily protected as a ketal (e.g., using ethylene (B1197577) glycol). This protecting group is typically stable to the basic conditions of Fmoc deprotection and can be removed during the final acidic cleavage from the resin.

References

Application Notes and Protocols: 4-Amino-3-oxobutanoic Acid as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-oxobutanoic acid, a γ-amino-β-keto acid, represents a highly versatile and promising building block for the synthesis of a diverse range of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic keto group in a 1,4-relationship, along with an active methylene (B1212753) group, allows for a variety of cyclization strategies to construct five- and six-membered rings. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in numerous biologically active molecules.

It is important to note that this compound itself can be prone to decarboxylation under certain conditions, a common characteristic of β-keto acids.[1][2] Therefore, for many synthetic applications, its more stable ester derivatives, such as ethyl 4-amino-3-oxobutanoate, are the preferred starting materials. A process for producing this compound esters has been described, making these valuable building blocks accessible.[3]

This document provides detailed application notes and proposed experimental protocols for the synthesis of various key heterocyclic systems from this compound and its derivatives.

I. Synthesis of Pyrrole (B145914) Derivatives

The Paal-Knorr synthesis is a classic and efficient method for the construction of pyrrole rings from 1,4-dicarbonyl compounds and primary amines or ammonia. While this compound itself is a γ-amino ketone, its internal amino group can participate in an intramolecular Paal-Knorr type reaction upon activation of the carboxylic acid, or more directly from its ester derivative, to form a tetramic acid (a 1,5-dihydropyrrol-2,4-dione) scaffold.

Logical Workflow: Intramolecular Paal-Knorr Synthesis

Caption: Intramolecular cyclization of ethyl 4-amino-3-oxobutanoate.

Experimental Protocol: Synthesis of a Tetramic Acid Derivative

This protocol is adapted from standard procedures for intramolecular cyclization of γ-amino-β-keto esters.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |

| Sodium ethoxide (NaOEt) | Reagent Grade | Sigma-Aldrich |

| Anhydrous Ethanol (B145695) (EtOH) | ACS Grade | Fisher Scientific |

| Diethyl ether | ACS Grade | VWR |

| Hydrochloric acid (HCl), 1M aqueous | Reagent Grade | J.T. Baker |

| Saturated sodium bicarbonate solution | Laboratory Grade | LabChem |

| Anhydrous magnesium sulfate (B86663) (MgSO4) | Reagent Grade | Acros Organics |

Procedure

-

A solution of sodium ethoxide is prepared by dissolving sodium metal (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

To this solution, ethyl 4-amino-3-oxobutanoate (1.0 eq.) is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and acidified to pH 3-4 with 1M HCl.

-

The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

II. Synthesis of Pyridazinone Derivatives

The 1,4-dicarbonyl-like nature of this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings. Reaction with hydrazine (B178648) hydrate (B1144303) is a direct method to form pyridazinone derivatives.

Logical Workflow: Pyridazinone Synthesis

Caption: Synthesis of pyridazinones from ethyl 4-amino-3-oxobutanoate.

Experimental Protocol: Synthesis of a Pyridazinone Derivative

This protocol is adapted from known procedures for the synthesis of pyridazinones from γ-keto esters.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |

| Hydrazine hydrate (80%) | Reagent Grade | Sigma-Aldrich |

| Glacial Acetic Acid | ACS Grade | Fisher Scientific |

| Ethanol (95%) | ACS Grade | VWR |

| Ice-water | N/A | N/A |

Procedure

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 4-amino-3-oxobutanoate (1.0 eq.) in a mixture of ethanol and glacial acetic acid (10:1 v/v).

-

Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

III. Synthesis of Pyrazine (B50134) Derivatives

Condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a standard method for pyrazine synthesis. In a variation, the γ-amino-β-keto ester can be envisioned to first be converted to an α-amino ketone via decarboxylation of the corresponding acid, which can then dimerize and oxidize to form a pyrazine. A more direct, albeit hypothetical, approach involves a multi-component reaction.

Logical Workflow: Pyrazine Synthesis (via Dimerization)

Caption: Plausible route to pyrazines via decarboxylation and dimerization.

Experimental Protocol: Synthesis of 2,5-Dimethylpyrazine

This protocol is based on the dimerization of α-amino ketones.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥95% | Synthesized |

| Propylene (B89431) glycol | Reagent Grade | Sigma-Aldrich |

| Sodium hydroxide (B78521) (NaOH) | Reagent Grade | J.T. Baker |

| Diethyl ether | ACS Grade | VWR |

| Anhydrous sodium sulfate (Na2SO4) | Reagent Grade | Acros Organics |

Procedure

-

Place this compound (1.0 eq.) in a round-bottom flask equipped with a distillation apparatus.

-

Add propylene glycol as a high-boiling solvent.

-

Heat the mixture gently under atmospheric pressure. The amino acid is expected to decarboxylate in situ to form 1-amino-2-propanone.

-

The 1-amino-2-propanone will then dimerize and subsequently oxidize.

-

The pyrazine product can be isolated from the reaction mixture by distillation or extraction.

-

For extraction, cool the reaction mixture, dilute with water, and make it basic with NaOH.

-

Extract the aqueous solution with diethyl ether (3 x 50 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pyrazine.

-

Purification can be achieved by distillation or column chromatography.

IV. Synthesis of Thiazole (B1198619) Derivatives

The Hantzsch thiazole synthesis is a well-established method involving the reaction of an α-haloketone with a thioamide. The ethyl 4-amino-3-oxobutanoate can be first halogenated at the C4 position, followed by reaction with a thioamide to construct the thiazole ring.

Logical Workflow: Hantzsch-type Thiazole Synthesis

Caption: Synthesis of thiazoles via a Hantzsch-type reaction.

Experimental Protocol: Synthesis of a Thiazole Derivative

This protocol is adapted from standard Hantzsch thiazole syntheses.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |

| N-Bromosuccinimide (NBS) | Reagent Grade | Sigma-Aldrich |

| Thioacetamide (B46855) | Reagent Grade | Acros Organics |

| Anhydrous Ethanol (EtOH) | ACS Grade | Fisher Scientific |

| Triethylamine (B128534) (TEA) | Reagent Grade | J.T. Baker |

Procedure

-

Halogenation: Dissolve ethyl 4-amino-3-oxobutanoate (1.0 eq.) in a suitable solvent like dichloromethane (B109758) or chloroform. Cool the solution to 0 °C.

-

Add N-bromosuccinimide (1.05 eq.) portion-wise while stirring. Allow the reaction to proceed at 0 °C for 1-2 hours. Monitor by TLC.

-

After completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude α-haloketone. This intermediate is often used without further purification.

-

Thiazole Formation: Dissolve the crude ethyl 4-amino-2-bromo-3-oxobutanoate in anhydrous ethanol.

-

Add thioacetamide (1.1 eq.) and a base such as triethylamine (1.2 eq.).

-

Heat the mixture to reflux for 3-5 hours, monitoring by TLC.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

V. Synthesis of Oxazole (B20620) Derivatives

The Robinson-Gabriel synthesis provides a route to oxazoles from 2-acylamino-ketones. To apply this to our building block, the amino group of ethyl 4-amino-3-oxobutanoate would first need to be acylated.

Logical Workflow: Robinson-Gabriel Oxazole Synthesis

Caption: Synthesis of oxazoles via a Robinson-Gabriel type reaction.

Experimental Protocol: Synthesis of an Oxazole Derivative

This protocol is adapted from the Robinson-Gabriel synthesis.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Ethyl 4-amino-3-oxobutanoate | ≥95% | Synthesized[3] |

| Benzoyl chloride | Reagent Grade | Sigma-Aldrich |

| Pyridine (B92270) | Anhydrous | Acros Organics |

| Dichloromethane (DCM) | ACS Grade | Fisher Scientific |